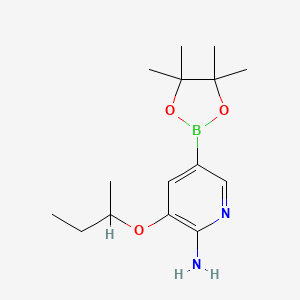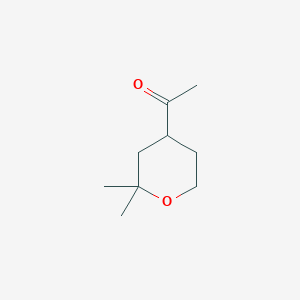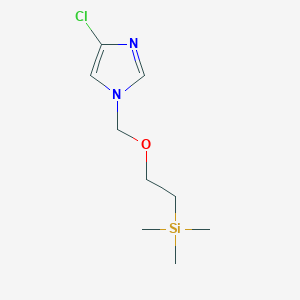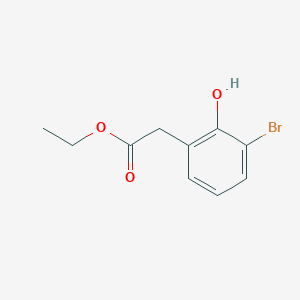![molecular formula C22H15ClN2O B13975787 Naphtho[1,2-b]phenazin-5(8H)-one, 6-chloro-8-ethyl- CAS No. 52736-85-3](/img/structure/B13975787.png)
Naphtho[1,2-b]phenazin-5(8H)-one, 6-chloro-8-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-8-ethylnaphtho[1,2-b]phenazin-5(8H)-one is a complex organic compound that belongs to the class of naphthophenazines. These compounds are known for their unique structural properties and potential applications in various scientific fields. The presence of a chloro group and an ethyl group in its structure makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-ethylnaphtho[1,2-b]phenazin-5(8H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate naphthalene derivatives under controlled conditions. The reaction conditions often require the use of strong acids or bases as catalysts, along with specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-8-ethylnaphtho[1,2-b]phenazin-5(8H)-one may involve large-scale chemical reactors where the reaction parameters can be precisely controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to achieve high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-ethylnaphtho[1,2-b]phenazin-5(8H)-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroquinones. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
6-Chloro-8-ethylnaphtho[1,2-b]phenazin-5(8H)-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 6-Chloro-8-ethylnaphtho[1,2-b]phenazin-5(8H)-one involves its interaction with specific molecular targets. The chloro and ethyl groups in the compound can influence its binding affinity to various enzymes and receptors. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 8-Chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
- 4-(8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene-1-piperidinecarboxylic acid ethyl ester
Uniqueness
6-Chloro-8-ethylnaphtho[1,2-b]phenazin-5(8H)-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
52736-85-3 |
|---|---|
Molecular Formula |
C22H15ClN2O |
Molecular Weight |
358.8 g/mol |
IUPAC Name |
6-chloro-8-ethylnaphtho[1,2-b]phenazin-5-one |
InChI |
InChI=1S/C22H15ClN2O/c1-2-25-19-10-6-5-9-17(19)24-18-11-15-13-7-3-4-8-14(13)22(26)21(23)16(15)12-20(18)25/h3-12H,2H2,1H3 |
InChI Key |
HFGXSHZHMMUJDB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C3C1=CC4=C(C(=O)C5=CC=CC=C5C4=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-4-[(4-fluorobenzyl)oxy]aniline](/img/structure/B13975729.png)
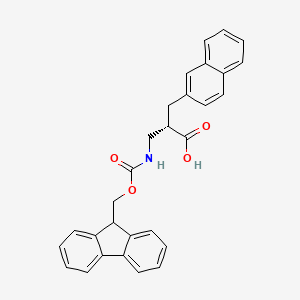
![1H-Pyrazole, 5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B13975742.png)
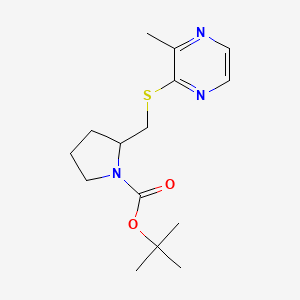


![[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B13975759.png)
